molecular formula C17H23ClN2O3 B11160446 4-(acetylamino)-5-chloro-N-cycloheptyl-2-methoxybenzamide

4-(acetylamino)-5-chloro-N-cycloheptyl-2-methoxybenzamide

Cat. No.: B11160446
M. Wt: 338.8 g/mol
InChI Key: QHRWSOJHZKCPOZ-UHFFFAOYSA-N
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Description

4-(acetylamino)-5-chloro-N-cycloheptyl-2-methoxybenzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an acetylamino group, a chloro substituent, a cycloheptyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-5-chloro-N-cycloheptyl-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Chlorination: The chloro substituent is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.

    Cycloheptylation: The cycloheptyl group is incorporated through cycloalkylation reactions, which may involve the use of cycloheptanone or similar cycloalkylating agents.

    Methoxylation: The methoxy group is introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate.

    Amidation: The final step involves the formation of the benzamide moiety through amidation reactions, often using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-5-chloro-N-cycloheptyl-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

4-(acetylamino)-5-chloro-N-cycloheptyl-2-methoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-5-chloro-N-cycloheptyl-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: Interfering with signal transduction pathways, affecting cellular communication and function.

Comparison with Similar Compounds

4-(acetylamino)-5-chloro-N-cycloheptyl-2-methoxybenzamide can be compared with other similar compounds to highlight its uniqueness:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H23ClN2O3

Molecular Weight

338.8 g/mol

IUPAC Name

4-acetamido-5-chloro-N-cycloheptyl-2-methoxybenzamide

InChI

InChI=1S/C17H23ClN2O3/c1-11(21)19-15-10-16(23-2)13(9-14(15)18)17(22)20-12-7-5-3-4-6-8-12/h9-10,12H,3-8H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

QHRWSOJHZKCPOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2CCCCCC2)Cl

Origin of Product

United States

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